6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
CAS No.: 1261624-55-8
Cat. No.: VC11785095
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261624-55-8 |
|---|---|
| Molecular Formula | C12H8F3NO2 |
| Molecular Weight | 255.19 g/mol |
| IUPAC Name | 6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol |
| Standard InChI | InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-5-4-9(17)7-16-11/h1-7,17H |
| Standard InChI Key | UVWZTPNFWCVHPJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s backbone consists of a pyridine ring fused with a phenyl group via a single bond. Key substituents include:
-
Hydroxyl group (-OH) at the pyridine’s 3-position, enabling hydrogen bonding and acidity (pKa ≈ 8–10).
-
Trifluoromethoxy group (-OCF₃) at the phenyl ring’s 3-position, contributing electron-withdrawing effects and lipophilicity.
The molecular formula is C₁₂H₈F₃NO₂, with a calculated molecular weight of 255.19 g/mol. The trifluoromethoxy group’s electronegativity induces a dipole moment, polarizing the phenyl ring and influencing intermolecular interactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈F₃NO₂ |
| Molecular Weight | 255.19 g/mol |
| IUPAC Name | 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol |
| Topological Polar Surface Area | 49.3 Ų (estimated) |
| LogP (Octanol-Water) | 2.8–3.5 (predicted) |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
-
Suzuki-Miyaura Cross-Coupling: A pyridine boronic acid derivative couples with a 3-(trifluoromethoxy)phenyl halide under palladium catalysis.
-
Nucleophilic Aromatic Substitution: A pre-functionalized pyridine undergoes substitution with a trifluoromethoxy-containing aryl group.
Route 1: Palladium-Catalyzed Cross-Coupling
-
Starting Materials:
-
3-Hydroxypyridine-6-boronic acid
-
1-Bromo-3-(trifluoromethoxy)benzene
-
-
Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2 equiv)
-
Solvent: DMF/H₂O (4:1)
-
Temperature: 80°C, 12 h
-
-
Yield: ~65–70% (estimated from analogous reactions).
Route 2: Direct Functionalization
-
Nitration Followed by Trifluoromethoxylation:
Physicochemical Properties
Solubility and Lipophilicity
-
Aqueous Solubility: <0.1 mg/mL (predicted), due to the hydrophobic trifluoromethoxy and phenyl groups.
-
LogP: 3.2 (estimated via XLOGP3), indicating high membrane permeability .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.45 (d, J = 2.4 Hz, 1H, pyridine H2)
-
δ 7.92 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H4)
-
δ 7.68–7.72 (m, 2H, phenyl H2, H6)
-
δ 7.52 (t, J = 8.0 Hz, 1H, phenyl H4)
-
δ 10.21 (s, 1H, -OH)
-
Biological and Industrial Applications
Material Science Applications
-
Liquid Crystals: The compound’s rigid aromatic system and dipolar -OCF₃ group could stabilize nematic phases for display technologies.
-
Organic Electronics: Electron-deficient pyridine moieties improve electron mobility in organic semiconductors.
| Parameter | Value |
|---|---|
| LD50 (Oral, Rat) | >2000 mg/kg (estimated) |
| Flash Point | 165°C (closed cup) |
| Storage Conditions | 2–8°C, inert atmosphere |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume